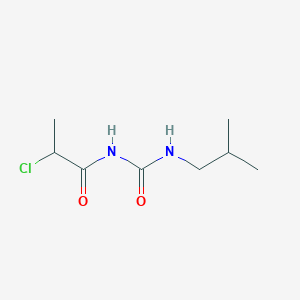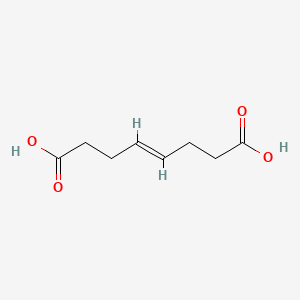
3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of both thiazole and coumarin. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .
作用機序
Target of Action
A structurally similar compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, is known to be a potent activator of ampk . AMPK is considered a high-value target for metabolic disorders .
Mode of Action
The similar compound mentioned above, activator-3, is known to enhance ampk phosphorylation by upstream kinase lkb1 and protect the ampk complex against dephosphorylation by pp2c . It interacts with R70 and R152 of the CBS1 domain on the AMPK γ subunit near the AMP binding site .
Biochemical Pathways
Activation of AMPK leads to the replenishment of ATP and cellular energy balance by down-regulating ATP-consuming processes and accelerating ATP generation processes .
Pharmacokinetics
The similar compound, activator-3, displays a good pharmacokinetic profile in rat blood plasma with minimal brain penetration property .
Result of Action
The similar compound, activator-3, when orally administered to rats fed a high sucrose diet (hsd), significantly enhanced glucose utilization, improved lipid profiles, and reduced body weight .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one can be achieved through a one-pot three-component reaction. This method involves the reaction of ethyl-4-chloroacetoacetate with phenylthioureas and salicylaldehyde in the presence of l-proline as a catalyst and poly(ethylene) glycol-600 as a green reaction medium . The reaction proceeds under mild conditions and offers a high yield of the desired product.
Alternatively, a stepwise method can be employed where the intermediate 3-(2-bromoacetyl)-2H-chromen-2-one is first synthesized and then reacted with phenylthioureas to form the final product .
Industrial Production Methods
For industrial production, the one-pot method is preferred due to its simplicity, cost-effectiveness, and environmental friendliness. The use of renewable catalysts and green solvents makes this method suitable for large-scale production .
化学反応の分析
Types of Reactions
3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or coumarin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
- 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one
- 2-(2,3-anhydrofuranosyl)thiazole-4-carboxamide
- 4-(2-phenylamino)thiazol-4-yl)-benzothioamide
- 2-hydroxy-5-(2-(phenylamino)thiazol-4-yl)-benzamide
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of thiazole and coumarin rings, which confer a broad spectrum of biological activities. Its synthesis is also more environmentally friendly and cost-effective, making it a preferred choice for various applications .
特性
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17-14(10-12-6-4-5-9-16(12)22-17)15-11-23-18(20-15)19-13-7-2-1-3-8-13/h1-11H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDWBPQGLFDFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2771646.png)
![2-((4-(Benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2771647.png)
![N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2771650.png)

![Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2771654.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2771655.png)
![3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2771658.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2771659.png)


![2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2771665.png)
![1H-Benzimidazol-4-yl-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B2771667.png)


